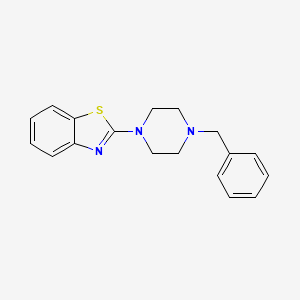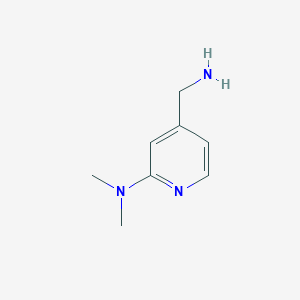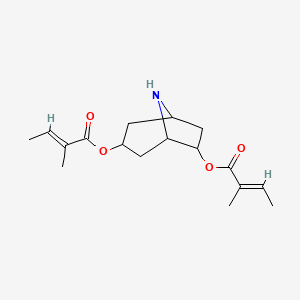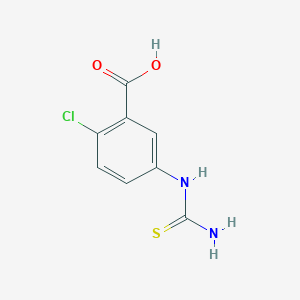
1-(3-Chlorophenyl)guanidine nitrate
Übersicht
Beschreibung
1-(3-Chlorophenyl)guanidine nitrate, also known as CGS 9343B, is a guanidine derivative with the molecular formula C7H9ClN4O3 and a molecular weight of 232.62 g/mol. This compound is a selective agonist for the sigma-1 receptor, which plays a crucial role in various biological processes.
Vorbereitungsmethoden
The synthesis of 1-(3-Chlorophenyl)guanidine nitrate involves the reaction of guanidine with 3-chlorophenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane, followed by the addition of nitric acid to form the nitrate salt . Industrial production methods may involve large-scale reactions using similar reagents and conditions, with additional purification steps to ensure the compound’s purity .
Analyse Chemischer Reaktionen
1-(3-Chlorophenyl)guanidine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated byproducts.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Major products formed from these reactions include various chlorinated and aminated derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)guanidine nitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other guanidine derivatives.
Biology: The compound is studied for its interaction with the sigma-1 receptor, which is involved in neuroprotection, modulation of ion channels, and regulation of cell survival.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders, including Alzheimer’s disease and depression.
Industry: The compound is used in the production of polymers and as an additive in various industrial processes.
Wirkmechanismus
1-(3-Chlorophenyl)guanidine nitrate exerts its effects by selectively binding to the sigma-1 receptor. This receptor modulates various cellular processes, including calcium signaling, protein folding, and lipid metabolism. The binding of the compound to the sigma-1 receptor activates downstream signaling pathways, leading to neuroprotective and anti-apoptotic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-Chlorophenyl)guanidine nitrate include:
1,3-Diphenylguanidine: Used as a rubber additive and has similar chemical properties.
1-(2,4-Dichlorophenyl)guanidine: Another guanidine derivative with similar biological activity.
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)guanidine: Known for its cytotoxic effects and used in environmental toxicology studies.
This compound is unique due to its selective agonism for the sigma-1 receptor, which distinguishes it from other guanidine derivatives.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)guanidine;nitric acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3.HNO3/c8-5-2-1-3-6(4-5)11-7(9)10;2-1(3)4/h1-4H,(H4,9,10,11);(H,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQLFDBCSMOUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(N)N.[N+](=O)(O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Diethyl 2-[(2-bromoanilino)methylene]malonate](/img/structure/B3036561.png)
![N-[(E)-1-(3,5-Dimethylpyrazol-1-yl)propan-2-ylideneamino]aniline](/img/structure/B3036562.png)

![3-Bromo-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B3036564.png)

![2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B3036566.png)

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one](/img/structure/B3036568.png)
